molecular formula C12H24N2 B5145273 1',4-dimethyl-1,4'-bipiperidine

1',4-dimethyl-1,4'-bipiperidine

Cat. No.: B5145273
M. Wt: 196.33 g/mol
InChI Key: JUFUZZNIRNVLTQ-UHFFFAOYSA-N
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Description

1',4-Dimethyl-1,4'-bipiperidine is a bicyclic amine composed of two piperidine rings connected via a single bond, with methyl groups at the 1' and 4 positions. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-methyl-4-(4-methylpiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-3-9-14(10-4-11)12-5-7-13(2)8-6-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFUZZNIRNVLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 1',4-dimethyl-1,4'-bipiperidine and related compounds:

Compound Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound Methyl groups at 1' and 4 positions C₁₂H₂₂N₂ High lipophilicity; potential CNS activity N/A
Pipamperone 4-(4-Fluorophenyl)-4-oxobutyl; carboxamide C₂₁H₃₀FN₃O₂ Antipsychotic (D₂/5-HT₂A antagonist)
SCH 351125 (Ancriviroc) 4-Bromophenyl, ethoxyimino, pyridinyl carbonyl C₂₈H₃₇BrN₄O₃ CCR5 antagonist; anti-HIV activity (Kᵢ = 2 nM)
Irinotecan Camptothecin ester; carboxamide linkage C₃₃H₃₈N₄O₆·HCl·3H₂O Topoisomerase I inhibitor; colorectal cancer therapy
4,4'-Bipiperidine dihydrochloride Unsubstituted core; hydrochloride salt C₁₀H₂₂Cl₂N₂ Polar, water-soluble intermediate

Key Observations :

  • Functional Groups : Pipamperone’s 4-fluorophenyl and carboxamide groups confer dopamine receptor affinity, whereas SCH 351125’s bromophenyl and pyridinyl groups optimize CCR5 binding .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antipsychotics (Pipamperone)
  • Pipamperone’s 4-fluorophenyl-4-oxobutyl chain is critical for D₂/5-HT₂A receptor antagonism, with plasma detection limits of 2 ng/mL .
  • Contrast : The dimethyl groups in this compound lack the extended hydrophobic chain required for receptor antagonism, suggesting divergent applications .
Antivirals (SCH 351125)
  • Substitutions at the phenyl group (e.g., 4-Br, 4-CF₃) and small alkyl groups (Me, Et) on the oxime moiety enhance CCR5 binding and oral bioavailability (>50% in primates) .
Anticancer Agents (Irinotecan)
  • Irinotecan’s bipiperidine-carboxylate linkage enables hydrolysis to active SN-38, a topoisomerase I inhibitor. Its complex structure results in low aqueous solubility, necessitating intravenous administration .
  • Contrast : The simpler dimethyl-substituted bipiperidine lacks the ester functionality required for prodrug activation, limiting direct anticancer utility.

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